molecular formula C16H13FN2S2 B12129926 12-{[(4-Fluorophenyl)methyl]sulfanyl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene

12-{[(4-Fluorophenyl)methyl]sulfanyl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene

Cat. No.: B12129926
M. Wt: 316.4 g/mol
InChI Key: ZOKQGUIDSJQAIJ-UHFFFAOYSA-N
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Description

12-{[(4-Fluorophenyl)methyl]sulfanyl}-7-thia-9,11-diazatricyclo[6400^{2,6}]dodeca-1(12),2(6),8,10-tetraene is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a sulfanyl group, and a diazatricyclic core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-{[(4-Fluorophenyl)methyl]sulfanyl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of the fluorophenyl and sulfanyl groups. Common synthetic routes include:

    Cyclization Reactions: Formation of the tricyclic core through cyclization reactions involving appropriate precursors.

    Substitution Reactions: Introduction of the fluorophenyl group via nucleophilic aromatic substitution.

    Thioether Formation: Attachment of the sulfanyl group through thioether formation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

12-{[(4-Fluorophenyl)methyl]sulfanyl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene undergoes various chemical reactions, including:

    Oxidation: Conversion of the sulfanyl group to sulfoxide or sulfone.

    Reduction: Reduction of the diazatricyclic core to form more saturated derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions on the fluorophenyl ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Saturated tricyclic derivatives.

    Substitution Products: Various substituted fluorophenyl derivatives.

Scientific Research Applications

12-{[(4-Fluorophenyl)methyl]sulfanyl}-7-thia-9,11-diazatricyclo[640

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 12-{[(4-Fluorophenyl)methyl]sulfanyl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulation of receptor activity, leading to changes in cellular signaling.

    Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 12-{[(4-Chlorophenyl)methyl]sulfanyl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene
  • 12-{[(4-Bromophenyl)methyl]sulfanyl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene

Uniqueness

The presence of the fluorophenyl group in 12-{[(4-Fluorophenyl)methyl]sulfanyl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets, distinguishing it from its chlorinated and brominated analogs.

Properties

Molecular Formula

C16H13FN2S2

Molecular Weight

316.4 g/mol

IUPAC Name

12-[(4-fluorophenyl)methylsulfanyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene

InChI

InChI=1S/C16H13FN2S2/c17-11-6-4-10(5-7-11)8-20-15-14-12-2-1-3-13(12)21-16(14)19-9-18-15/h4-7,9H,1-3,8H2

InChI Key

ZOKQGUIDSJQAIJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=NC=N3)SCC4=CC=C(C=C4)F

Origin of Product

United States

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